molecular formula C5H10BO7- B1199439 Autoinducer-2

Autoinducer-2

Cat. No.: B1199439
M. Wt: 192.94 g/mol
InChI Key: ACKRRKSNOOISSG-VPENINKCSA-N
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Description

Autoinducer-2 (AI-2) is a universal quorum-sensing (QS) signal molecule utilized by both Gram-negative and Gram-positive bacteria for intra- and interspecies communication . It is derived from the spontaneous cyclization of 4,5-dihydroxy-2,3-pentanedione (DPD), a byproduct of the activated methyl cycle (AMC) mediated by the enzyme LuxS . AI-2 exists in structurally distinct forms: in Vibrio harveyi, it forms a cyclic borate diester (S-THMF-borate), while in Salmonella enterica, it adopts a non-borate R-THMF configuration . These structural variations enable species-specific recognition via receptors such as LuxP (binds borated AI-2) and LsrB (binds non-borated R-THMF) . AI-2 regulates diverse behaviors, including biofilm formation, virulence, and metabolic coordination, and is critical in polymicrobial environments like the gut and marine ecosystems .

Scientific Research Applications

Physiological Roles of Autoinducer-2

  • Biofilm Formation : AI-2 is crucial for biofilm development in various bacterial species, including Pseudomonas aeruginosa and Escherichia coli. Studies indicate that AI-2 enhances biofilm formation through specific receptors, such as PctA and TlpQ, which mediate cell attachment and community structure within biofilms .
  • Motility and Chemotaxis : Research using E. coli as a model organism has demonstrated that AI-2 affects motility behaviors, including swarming and chemotaxis. This suggests that AI-2 not only serves as a signal for community behavior but also modulates individual cell movement .

Applications in Microbial Ecology

  • Interspecies Communication : AI-2 mediates signaling between different bacterial species, allowing them to coordinate responses to environmental changes. This is particularly relevant in multispecies communities where cooperation can enhance survival and adaptability .
  • Pathogenicity : The role of AI-2 in pathogenic bacteria has been studied extensively. It is involved in regulating virulence factors and biofilm-associated infections, making it a target for therapeutic interventions against bacterial diseases .

Therapeutic Potential

  • Quorum Sensing Inhibition : Targeting AI-2 signaling pathways presents a novel approach for developing anti-infective therapies. By disrupting AI-2-mediated communication, it may be possible to prevent biofilm formation and reduce virulence in pathogenic bacteria .
  • Probiotics and Fermentation : AI-2's involvement in the fermentation processes of beneficial bacteria, such as those found in kimchi, highlights its potential role in enhancing probiotic efficacy and food safety .

Case Studies

StudyOrganismFindings
Pereira et al. (2015)Lactobacillus rhamnosusDemonstrated modulation of AI-2 activity under gastrointestinal stress conditions, influencing adaptability and survival .
Hutcherson et al. (2017)Oral Anaerobic PathogensInvestigated the impact of AI-2 on pathogenic bacteria associated with periodontal disease; findings suggest potential therapeutic targets .
Nature Communications (2020)Pseudomonas aeruginosaShowed that AI-2 enhances biofilm formation via specific receptors; implications for chronic infections .

Q & A

Q. What are the standard methodologies for detecting and quantifying AI-2 in bacterial cultures?

Category : Basic
Answer :
AI-2 detection typically employs two validated approaches:

  • Bioluminescence bioassays using reporter strains like Vibrio harveyi BB170, which luminesce in response to AI-2. This method requires strict standardization, as glucose and pH variations can interfere with results .
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct quantification, offering higher specificity by distinguishing AI-2 from structurally similar metabolites like 4,5-dihydroxy-2,3-pentanedione (DPD) .
    Validation steps include using luxS knockout controls to confirm AI-2 absence and calibrating DPD concentrations against bioluminescence fold induction (R² ≥ 0.99) .

Q. How can researchers experimentally distinguish between the metabolic and signaling roles of LuxS in AI-2 studies?

Category : Intermediate
Answer :
LuxS participates in both the activated methyl cycle (AMC) and AI-2 synthesis. To disentangle these roles:

Use isogenic luxS mutants complemented with:

  • luxS alone (restores AMC and AI-2).
  • AMC-complementing genes (e.g., metZ in E. coli) without restoring AI-2 production .

Compare phenotypes (e.g., biofilm formation, virulence) between complemented strains under identical metabolic conditions.
For example, Listeria monocytogenes luxS mutants showed restored motility only when both AMC and AI-2 pathways were rescued .

Q. What experimental approaches are used to investigate AI-2-mediated regulation of global transcription factors like LsrR?

Category : Advanced
Answer :

  • Structural studies : X-ray crystallography of LsrR-ligand complexes reveals conformational changes upon phosphorylated AI-2 binding. For instance, AI-2 triggers LsrR tetramer disassembly in E. coli, reducing DNA affinity .
  • Functional assays :
    • Electrophoretic mobility shift assays (EMSAs) to assess DNA-binding capacity.
    • Size exclusion chromatography (SEC) to monitor oligomeric state shifts (tetramer → dimer) in response to AI-2 .
  • Transcriptomics : RNA-seq of lsrR mutants identifies AI-2-regulated operons (e.g., lsrACDBFG).

Q. What controls are necessary when designing experiments to study AI-2-dependent quorum sensing?

Category : Basic
Answer : Critical controls include:

  • Negative controls : luxS deletion mutants to confirm AI-2 absence.
  • Positive controls : Exogenous DPD or synthetic AI-2 analogs (e.g., (S)-4,5-dihydroxy-2,3-pentanedione) .
  • Environmental controls : Standardize pH, temperature, and carbon sources (e.g., avoid glucose, which suppresses AI-2 detection) .
  • Reporter strain validation : Use V. harveyi BB152 (AI-1 deficient) to isolate AI-2-specific responses .

Q. How can AI-2's concentration gradient be modeled in vitro to mimic natural biofilm conditions?

Category : Advanced
Answer :

  • Microfluidic systems : Generate stable AI-2 gradients using flow chambers to simulate salivary washout in oral biofilms .
  • Quantitative imaging : Fluorescent lux reporters (e.g., P_{lsrA}-GFP) track real-time AI-2 dynamics.
  • Mathematical modeling : Couple diffusion-reaction equations with experimental data to predict threshold concentrations (e.g., picomolar for commensals vs. nanomolar for pathogens) .

Q. What statistical methods are appropriate for analyzing AI-2 signaling data with high biological variability?

Category : Intermediate
Answer :

  • Non-parametric tests : Mann-Whitney U test for non-normal distributions (common in biofilm assays).
  • Mixed-effects models : Account for nested variables (e.g., technical vs. biological replicates in multi-species communities).
  • Power analysis : Pre-determine sample sizes using pilot data to ensure detectable effect sizes (e.g., ≥2-fold luminescence induction) .

Q. What techniques are employed to study AI-2's structural interactions with receptor proteins?

Category : Advanced
Answer :

  • Crystallography : Resolve ligand-binding domains (e.g., LsrB in Salmonella) to identify boron-dependent binding pockets .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) between AI-2 and receptors like LuxP .
  • Mutagenesis : Replace key residues (e.g., Gln-33 in LsrR) to disrupt AI-2-DNA interactions .

Q. How can metabolic cross-feeding experiments clarify AI-2's role in mixed-species communities?

Category : Intermediate
Answer :

  • Synthetic consortia : Co-culture AI-2 producers (e.g., Fusobacterium nucleatum) with non-producers (e.g., Streptococcus oralis) in defined media.
  • Compartmentalized systems : Use transwells to separate species while allowing AI-2 diffusion.
  • Metabolomics : Track AI-2 flux via isotopically labeled DPD (¹³C/¹⁵N) and LC-MS .

Comparison with Similar Compounds

Table 1: Key Features of AI-2 and Other QS Molecules

Feature AI-2 AHLs (Autoinducer-1) Autoinducing Peptides (AIPs) Diffusible Signal Factors (DSFs) Quinolones
Chemical Structure Furanone derivative (DPD-based) Acylated homoserine lactone Modified oligopeptides Unsaturated fatty acids (e.g., cis-2-decenoic acid) Aromatic heterocycles (quinoline derivatives)
Bacterial Specificity Broad (Gram-negative and -positive) Primarily Gram-negative Gram-positive (e.g., Staphylococcus) Gram-negative (e.g., Xanthomonas) Gram-negative (e.g., Pseudomonas)
Receptor LuxP (borated), LsrB (non-borated) LuxR-type transcriptional regulators Membrane-bound histidine kinases RpfC/RpfG two-component system PqsR (MvfR) transcriptional regulator
Function Interspecies signaling, biofilm modulation Intraspecies virulence, bioluminescence Competence, sporulation Virulence, biofilm dispersal Iron scavenging, virulence
Stability pH-sensitive (borate stabilizes) Lactonolysis at high pH Protease-sensitive Stable in diverse environments Oxidative degradation

Key Research Findings

Limitations and Controversies

Properties

Molecular Formula

C5H10BO7-

Molecular Weight

192.94 g/mol

IUPAC Name

(1R,5S,8S)-3,3-dihydroxy-5-methyl-2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane-1,8-diol

InChI

InChI=1S/C5H10BO7/c1-4-5(8,3(7)2-11-4)13-6(9,10)12-4/h3,7-10H,2H2,1H3/q-1/t3-,4+,5+/m0/s1

InChI Key

ACKRRKSNOOISSG-VPENINKCSA-N

SMILES

[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O

Isomeric SMILES

[B-]1(O[C@@]2([C@](O1)([C@H](CO2)O)O)C)(O)O

Canonical SMILES

[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O

Synonyms

AI-2 autoinducer
autoinducer 2
C8HSL compound
N-octanoyl-HSL
N-octanoyl-L-homoserine lactone
N-octanoylhomoserine lactone
VAI-2

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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